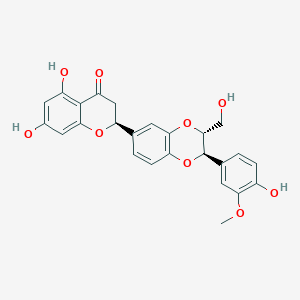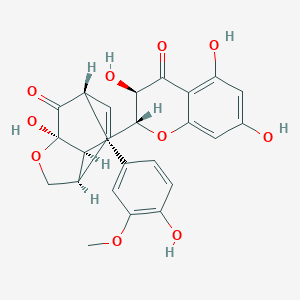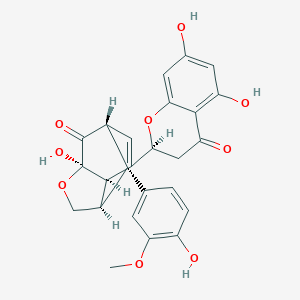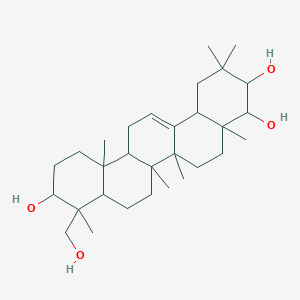
Soyasapogenol A
Vue d'ensemble
Description
Soyasapogenol A is a triterpene compound isolated from soybean . It has been found to prevent apoptosis of hepatocytes and inhibit the elevation of plasma TNF-α, which consequently results in the prevention of liver damage in the Concanavalin A-induced hepatitis model .
Synthesis Analysis
The biosynthesis of Soyasapogenol B, which has a higher biological activity than soyasaponin, has been achieved by expressing β-amyrin synthase derived from Glycyrrhiza glabra in Saccharomyces cerevisiae to generate β-amyrin, the precursor of soyasapogenol B . The yield of soyasapogenol B reached 2.9 mg/L in flask and 8.36 mg/L in a 5-L bioreactor with fed glucose and ethanol .Molecular Structure Analysis
Soyasapogenol A has a molecular formula of C30H50O4 . Its molecular weight is 474.716 Da . The structure of soyasapogenol A includes 11 of 11 defined stereocentres .Chemical Reactions Analysis
Soyasapogenols A and B are produced from β-amyrin during a series of oxidative reactions, and the aglycones are subsequently converted to the saponin glycosides by a series of glycosylations . After oral administration, there was a bimodal phenomenon in the absorption process .Physical And Chemical Properties Analysis
Soyasapogenol A has a density of 1.1±0.1 g/cm3, a boiling point of 571.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.6 mmHg at 25°C . Its molar refractivity is 136.5±0.4 cm3, and it has 4 H bond acceptors and 4 H bond donors .Applications De Recherche Scientifique
Soyasapogenol A: A Comprehensive Analysis of Scientific Research Applications
Soyasapogenol A is a compound with diverse applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Influence on Soymilk Flavor: Soyasapogenol A, as an aglycone of group A saponins, significantly impacts the flavor of soymilk. It is known to cause bitter and astringent tastes, which are considered undesirable in soy products . Understanding the biosynthetic pathways of soyasapogenol A can help in reducing these flavors, thereby improving the quality of soy-based foods.
Nutritional Improvement of Soy Products: The genetic manipulation of soyasapogenol A content in soybeans can lead to the development of soybean varieties with improved taste profiles. This can enhance the nutritional appeal of soy products, making them more palatable to a broader consumer base .
Health Benefits and Functional Foods: Soyasapogenol A is associated with various health benefits, including potential anti-cancer properties. Its presence in functional foods can contribute to the overall health-promoting qualities of these products .
Cancer Research: Research has indicated that soyasapogenol A may play a role in suppressing tumor growth and metastasis, particularly in p53 compromised cancer cells . This opens up avenues for developing new cancer therapies targeting this compound.
Genetic Research and Plant Breeding: The genetic analysis of soyasapogenol A has provided insights into the biosynthetic pathways of saponins in soybeans. This knowledge is crucial for plant breeders aiming to cultivate soybean varieties with specific saponin profiles for better quality food production .
Food Processing and Quality Control: Understanding the chemical properties of soyasapogenol A can aid in the food processing industry, where the goal is to maintain the quality of soy products while minimizing the negative sensory attributes caused by saponins .
Agricultural Biotechnology: Biotechnological approaches to modify the expression of soyasapogenol A can result in soybean crops with tailored saponin content. This can have significant implications for the agricultural industry in terms of crop quality and marketability .
Soybean Germplasm Conservation: The study of soyasapogenol A also contributes to the conservation of soybean germplasm. Identifying and preserving mutant lines that lack group A saponins can be valuable for future breeding programs and genetic diversity .
Mécanisme D'action
- Snol-A interacts with CARF, leading to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Safety and Hazards
Orientations Futures
Research suggests that soyasaponins are poorly absorbed in the GI tract and that soyasaponin aglycones or soyasapogenols are absorbed faster and in greater amounts than the corresponding soyasaponins . Therefore, it is feasible to use soyasapogenols as functional ingredients in nutraceuticals or food formulations . Recent breakthroughs in metabolite profiling and bioactive compound identification in soybeans could inform future digital breeding approaches .
Propriétés
IUPAC Name |
(3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20+,21+,22-,23-,24+,26+,27-,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDWAYFUFNQLRZ-KJVHGCRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O)O)(C)C)C)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Soyasapogenol A | |
CAS RN |
508-01-0 | |
| Record name | Soyasapogenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soyasapogenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOYASAPOGENOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43T6J3O9WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Soyasapogenol A?
A1: Soyasapogenol A has the molecular formula C30H50O4 and a molecular weight of 474.72 g/mol. [, ]
Q2: How is Soyasapogenol A structurally characterized?
A2: Soyasapogenol A is characterized by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques help determine its structure, including the position of functional groups and the connectivity of atoms. [, , , , , ]
Q3: Where is Soyasapogenol A primarily found within the soybean seed?
A3: Soyasapogenol A is mainly concentrated in the axis of the seed, with lower concentrations found in the cotyledons and seed coat. [, ]
Q4: How does the distribution of Soyasapogenol A differ within a soybean seedling?
A4: In soybean seedlings, the root (radicle) contains the highest concentration of Soyasapogenol A, while the plumule shows the highest concentration of Soyasapogenol B. []
Q5: How is Soyasapogenol A biosynthesized in soybeans?
A5: Soyasapogenol A is synthesized from 2,3-oxidosqualene through a series of enzymatic reactions. β-amyrin is a key intermediate in this pathway. A cytochrome P450 monooxygenase, specifically CYP72A69 encoded by the Sg-5 gene, is responsible for hydroxylating the precursor to form Soyasapogenol A. [, , ]
Q6: Are there any genetic variations affecting Soyasapogenol A content in soybeans?
A6: Yes, several genes influence Soyasapogenol A content and composition. The Sg-1 locus controls the terminal sugar species attached to Soyasapogenol A, influencing bitterness. The Sg-5 gene, encoding CYP72A69, plays a crucial role in Soyasapogenol A biosynthesis. Mutations in Sg-5 can lead to a lack of group A saponins, including those containing Soyasapogenol A. [, , , ]
Q7: What are the reported biological activities of Soyasapogenol A?
A7: Soyasapogenol A has been shown to possess anti-tumor activity against colon cancer cells (HT-29) in vitro. It exhibits a stronger inhibitory effect compared to its glycosylated counterparts, the group A soyasaponins. [, ]
Q8: How does the activity of Soyasapogenol A compare to Soyasapogenol B?
A8: Soyasapogenol A generally exhibits lower bioactivity compared to soyasapogenol B. For example, soyasapogenol A shows significantly less anti-HSV-1 activity than soyasapogenol B. This difference in activity might be due to the presence of a hydroxyl group at the C-21 position in soyasapogenol A. [, ]
Q9: Are there potential applications of Soyasapogenol A in the food industry?
A9: While Soyasapogenol A contributes to the undesirable taste of soy products, research is ongoing to modify its structure or reduce its content in soybeans to improve palatability. This could be achieved through breeding programs targeting specific genes involved in Soyasapogenol A biosynthesis, such as Sg-5. [, , ]
Q10: Are there any known methods for modifying Soyasapogenol A to enhance its bioactivity?
A10: Microbial transformation of soyasapogenol A has been explored to generate derivatives with potentially improved bioactivity, particularly anti-inflammatory properties. [, ]
Q11: What are the key areas for future research on Soyasapogenol A?
A11: Further research is needed to fully understand the biosynthesis and regulation of Soyasapogenol A in soybeans. Investigating the structure-activity relationship of Soyasapogenol A and its derivatives could lead to the development of novel compounds with improved taste and enhanced bioactivity. Additionally, exploring the potential use of Soyasapogenol A as a platform for developing new therapeutics through chemical modification or biotransformation holds promise. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




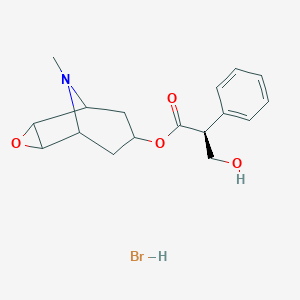
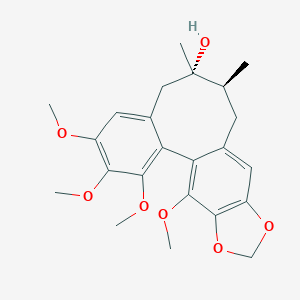





![[10]-Shogaol](/img/structure/B192378.png)
